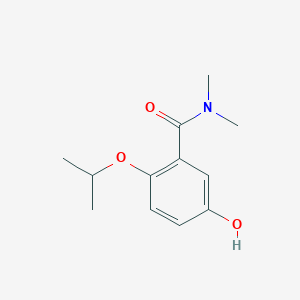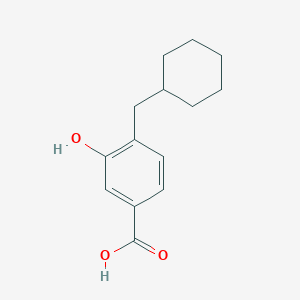
2-(3,5-Difluoro-benzyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3,5-Difluorobenzyl)-piperazine is a chiral compound that features a piperazine ring substituted with a 3,5-difluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3,5-Difluorobenzyl)-piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-piperazine and 3,5-difluorobenzyl bromide.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where ®-piperazine reacts with 3,5-difluorobenzyl bromide under basic conditions to form ®-2-(3,5-Difluorobenzyl)-piperazine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3,5-Difluorobenzyl)-piperazine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-2-(3,5-Difluorobenzyl)-piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where the 3,5-difluorobenzyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation Products: N-oxides of ®-2-(3,5-Difluorobenzyl)-piperazine.
Reduction Products: Reduced forms of the compound, such as amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-(3,5-Difluorobenzyl)-piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: It is used in biological studies to understand its interaction with biological targets.
Pharmaceutical Research: The compound is explored for its potential therapeutic effects and as a lead compound in the development of new drugs.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ®-2-(3,5-Difluorobenzyl)-piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels, leading to modulation of biological processes. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(3,5-Difluorobenzyl)-piperazine: The enantiomer of ®-2-(3,5-Difluorobenzyl)-piperazine with similar chemical properties but different biological activity.
2-(3,5-Difluorobenzyl)-piperidine: A structurally similar compound with a piperidine ring instead of a piperazine ring.
3,5-Difluorobenzylamine: A simpler analog with an amine group instead of a piperazine ring.
Uniqueness
®-2-(3,5-Difluorobenzyl)-piperazine is unique due to its chiral nature and the presence of both a piperazine ring and a 3,5-difluorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H14F2N2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14F2N2/c12-9-3-8(4-10(13)6-9)5-11-7-14-1-2-15-11/h3-4,6,11,14-15H,1-2,5,7H2 |
InChI Key |
VEUCYZAOGHEBBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




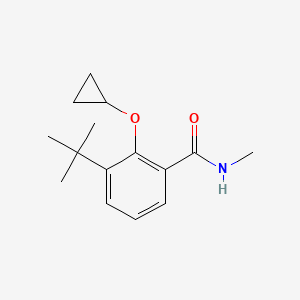
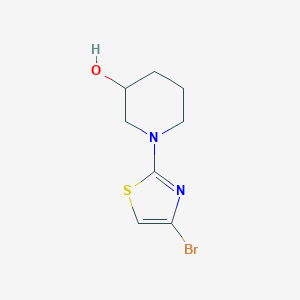

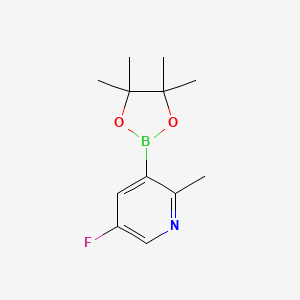
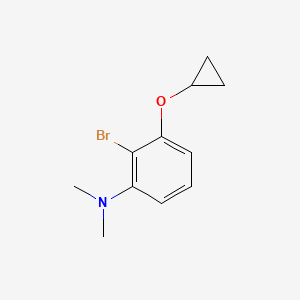

![6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B14846404.png)

